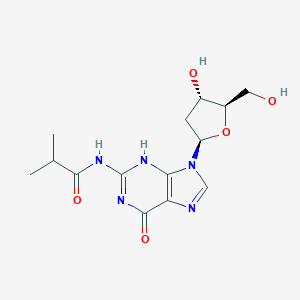
N2-Isobutyryl-2'-deoxyguanosine
Overview
Description
Synthesis Analysis
The synthesis of N2-Isobutyryl-2'-deoxyguanosine and its derivatives involves various chemical reactions. A notable method includes the efficient one-flask synthesis of N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-dimethoxytrityl-2′-deoxyguanosine through alkylation followed by deprotection processes (Guzaev, 1992). Another approach described the synthesis starting from guanosine and involving protection and deprotection steps to yield protected 3′-deoxyguanosine (He & BischofbergerNorbert, 1995).
Molecular Structure Analysis
This compound exhibits unique structural features that influence its chemical reactivity and interaction with enzymes and nucleic acids. The molecular structure of this compound has been analyzed through various spectroscopic techniques, revealing insights into its tautomeric forms and the stability of these forms under different conditions (Yang et al., 2013).
Chemical Reactions and Properties
The chemical behavior of this compound under various conditions has been extensively studied. For example, its reactivity towards deacylation and the kinetic investigation of this process highlight the compound's stability and reactivity (Liguori et al., 1994). Another study focused on the synthesis and reactivity of 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine, demonstrating its labile nature under acidic conditions and challenges in incorporating it into oligonucleotides (Solodinin et al., 2020).
Scientific Research Applications
Anti-Neoplastic Activity : N2-isobutyryl-2'-deoxyguanosine-N7-cyanoborane derivatives have demonstrated potent anti-neoplastic activity against various human tumor cells. They inhibit DNA and RNA synthesis and cause DNA strand scission (Sood et al., 1992).
Efficient Synthesis for Therapeutics : An efficient one-flask synthesis method for N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-dimethoxytrityl-2′-deoxyguanosine has been developed. This enables the production of a new class of anti-neoplastic agents (Guzaev, 1992).
Chemoselective Arylation : A rapid route to N2-aryl-2′-deoxyguanosine nucleosides has been achieved by treating 2′-deoxyguanosine with organoiron complexes. This provides a potential pathway for developing nucleoside-based therapeutics (Potter et al., 1992).
Stability for Solid Phase Synthesis : The stability of 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine in acidic conditions and dichloroacetic acid has been studied for solid phase synthesis applications (Solodinin et al., 2020).
Thermosensitive Supramolecules : 2'-deoxyguanosine derivatives can self-assemble into thermosensitive supramolecules. These provide a new paradigm for smart thermosensitive materials, offering complementary properties to traditional polymers (Betancourt & Rivera, 2009).
Synthesis of Biologically Active Adducts : The Buchwald-Hartwig reaction has been used to synthesize biologically important N2-amine adducts of 2′-deoxyguanosine, making them accessible for further biological studies (Bonala et al., 2000).
Observation of Guanine Tautomers : NMR spectroscopy has revealed the first direct observation of guanine tautomers in a 1:1 ratio in dichloromethane-dimethyl sulfoxide (Yang et al., 2013).
Automated Oligodeoxyribonucleotide Synthesis : Automated synthesis techniques using amidine protected purine synthons have enabled the synthesis of oligodeoxyribonucleotides containing 30-40 bases (Točík et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
N2-Isobutyryl-2’-deoxyguanosine is a modified nucleoside, and its primary targets are likely to be the enzymes involved in DNA replication and repair. These enzymes recognize and interact with the nucleoside during the process of DNA synthesis .
Mode of Action
This incorporation could potentially lead to changes in the DNA structure or function .
Biochemical Pathways
The biochemical pathways affected by N2-Isobutyryl-2’-deoxyguanosine are likely related to DNA synthesis and repair. The compound could potentially affect the fidelity of DNA replication and the accuracy of DNA repair mechanisms .
Pharmacokinetics
Like other nucleosides, it is expected to be well-absorbed and distributed throughout the body, metabolized by nucleoside-metabolizing enzymes, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of N2-Isobutyryl-2’-deoxyguanosine’s action are likely to be related to changes in DNA structure or function. These changes could potentially affect gene expression and cellular processes .
Action Environment
The action, efficacy, and stability of N2-Isobutyryl-2’-deoxyguanosine could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could affect the stability of the compound, while the presence of other molecules could affect its interaction with its targets .
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDXEQFMTMICKG-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218970 | |
| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68892-42-2 | |
| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary cellular mechanisms of action for N2-Isobutyryl-2'-deoxyguanosine derivatives in exhibiting anti-neoplastic activity?
A: this compound derivatives demonstrate potent anti-neoplastic activity by primarily targeting DNA and RNA synthesis in cancerous cells. These agents significantly inhibit both DNA and RNA synthesis in L1210 leukemia cells []. This inhibition is achieved through multiple mechanisms:
- Disruption of De Novo Purine Synthesis: this compound derivatives effectively inhibit de novo purine synthesis by targeting key regulatory enzymes, namely PRPP amidotransferase and IMP dehydrogenase []. This disruption in purine synthesis limits the availability of essential building blocks for DNA and RNA.
- Inhibition of Nucleotide Synthesis and Salvage Pathways: Besides de novo purine synthesis, these agents also impact other critical enzymes in nucleotide metabolism. This includes inhibiting thymidylate synthetase, OMP decarboxylase, and thymidine kinases, further depleting the cellular pool of nucleotides required for DNA and RNA synthesis [].
- Induction of DNA Strand Breaks: this compound derivatives have been shown to reduce deoxyribonucleotide levels and cause DNA strand scission []. These strand breaks disrupt the integrity of the DNA molecule, ultimately interfering with vital cellular processes like replication and transcription, leading to cell death.
Q2: How does the chemical structure of this compound contribute to its anti-neoplastic activity?
A: While the provided research [] focuses on the activity of this compound derivatives and doesn't delve into specific structure-activity relationships, the inclusion of the N7-cyanoborane group is notable. This modification likely influences the molecule's interaction with its biological targets. Further research exploring modifications to the N2-isobutyryl group and other structural variations could provide valuable insights into optimizing the potency and selectivity of this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)

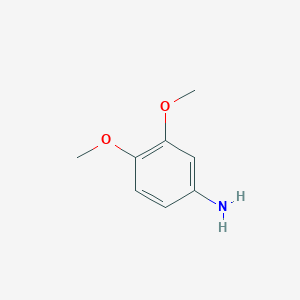
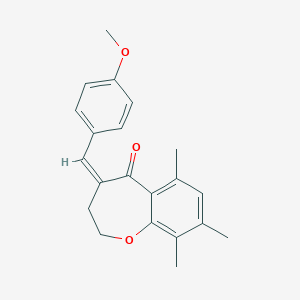
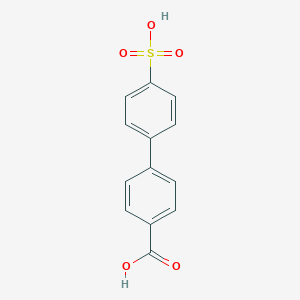
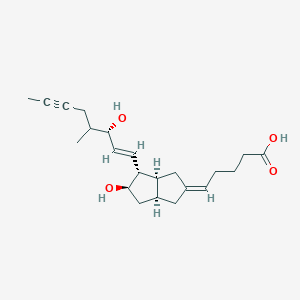


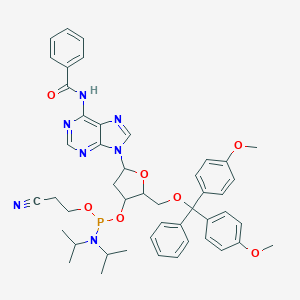
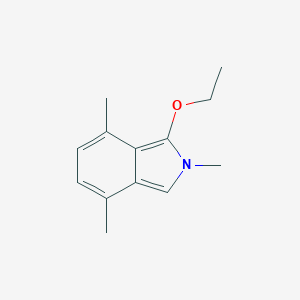
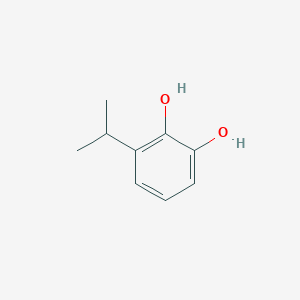

![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)